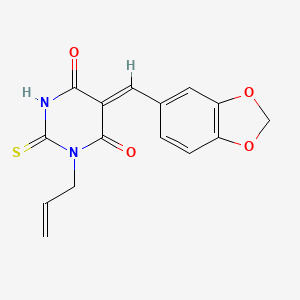![molecular formula C24H27NO B5169573 {2-[(diethylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B5169573.png)
{2-[(diethylamino)methyl]phenyl}(diphenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{2-[(diethylamino)methyl]phenyl}(diphenyl)methanol, also known as tamoxifen, is a selective estrogen receptor modulator (SERM) that is widely used in breast cancer treatment. Tamoxifen is a nonsteroidal compound that competes with estrogen for binding to the estrogen receptor (ER), thereby inhibiting the growth of ER-positive breast cancer cells. In addition to its anti-estrogenic effects, tamoxifen also has estrogenic effects in certain tissues, such as bone and uterine tissue.
作用機序
Tamoxifen exerts its anti-cancer effects by binding to the ER and blocking the binding of estrogen to the receptor. This inhibits the growth of ER-positive breast cancer cells, which are dependent on estrogen for growth and survival. Tamoxifen also has estrogenic effects in certain tissues, such as bone and uterine tissue, which can have both beneficial and adverse effects.
Biochemical and physiological effects:
Tamoxifen has been shown to have a number of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. Tamoxifen has also been shown to have beneficial effects on bone density and lipid metabolism, as well as adverse effects on the uterus, including an increased risk of endometrial cancer.
実験室実験の利点と制限
Tamoxifen is widely used in laboratory experiments to study the role of estrogen signaling in various physiological processes, such as development, reproduction, and cancer. Tamoxifen is also used in genetic engineering to induce conditional gene expression, allowing for temporal and tissue-specific control of gene expression. However, {2-[(diethylamino)methyl]phenyl}(diphenyl)methanol has some limitations, including its variable pharmacokinetics and potential for off-target effects.
将来の方向性
There are a number of future directions for research on {2-[(diethylamino)methyl]phenyl}(diphenyl)methanol, including the development of more potent and selective SERMs with fewer adverse effects, the identification of biomarkers to predict response to {2-[(diethylamino)methyl]phenyl}(diphenyl)methanol, and the investigation of novel therapeutic combinations with {2-[(diethylamino)methyl]phenyl}(diphenyl)methanol to improve treatment outcomes. Additionally, further research is needed to better understand the mechanisms of {2-[(diethylamino)methyl]phenyl}(diphenyl)methanol resistance and to develop strategies to overcome resistance in breast cancer patients.
合成法
Tamoxifen was first synthesized by Dora Richardson in 1962 at the Michigan Cancer Foundation (now known as the Karmanos Cancer Institute). The synthesis of {2-[(diethylamino)methyl]phenyl}(diphenyl)methanol involves a series of chemical reactions, including the condensation of 4-hydroxybenzophenone with N,N-diethyl-p-toluidine, followed by reduction of the resulting imine with sodium borohydride to yield {2-[(diethylamino)methyl]phenyl}(diphenyl)methanol.
科学的研究の応用
Tamoxifen has been extensively studied for its anti-cancer properties, particularly in breast cancer. Tamoxifen is used as adjuvant therapy in women with early-stage breast cancer to reduce the risk of recurrence and improve overall survival. Tamoxifen is also used in the treatment of metastatic breast cancer and as a chemopreventive agent in women at high risk of developing breast cancer.
特性
IUPAC Name |
[2-(diethylaminomethyl)phenyl]-diphenylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO/c1-3-25(4-2)19-20-13-11-12-18-23(20)24(26,21-14-7-5-8-15-21)22-16-9-6-10-17-22/h5-18,26H,3-4,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPVPVQPZYDBTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC=CC=C1C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(phenylthio)acetamide](/img/structure/B5169525.png)
![N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5169533.png)

![2-butyn-1-yl{[1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}(2-furylmethyl)amine](/img/structure/B5169539.png)
![17-(2,5-dimethylphenyl)-1-(hydroxymethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5169543.png)
![3-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-3-methyl-8-[(3-methylbutoxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B5169549.png)
![(1-{[2-(3-phenylpropyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)methanol](/img/structure/B5169552.png)

![2-[1-(4-methoxyphenyl)-4-methyl-3-oxopentyl]-1H-indene-1,3(2H)-dione](/img/structure/B5169565.png)
![N-[2-(4-chlorophenyl)-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5169584.png)
